molecular formula C5H9F2NO B12958269 (S)-3-(Difluoromethyl)morpholine

(S)-3-(Difluoromethyl)morpholine

Cat. No.: B12958269
M. Wt: 137.13 g/mol
InChI Key: XLKUBUPJCAGGDP-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(Difluoromethyl)morpholine is a fluorinated derivative of morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom. The compound features a chiral center at the 3-position substituted with a difluoromethyl group (-CF₂H), which introduces stereochemical and electronic complexity.

Synthesis: The synthesis of 3-substituted morpholines, including this compound, often involves serinol derivatives as starting materials. For example, (S)-3-(hydroxymethyl)morpholine is synthesized via O-mesylation and cyclization under basic conditions, achieving a 50% overall yield . Fluorination strategies, such as using difluoromethylating agents, are critical for introducing the -CF₂H group while preserving stereochemical integrity.

Properties

Molecular Formula

C5H9F2NO

Molecular Weight

137.13 g/mol

IUPAC Name

(3S)-3-(difluoromethyl)morpholine

InChI

InChI=1S/C5H9F2NO/c6-5(7)4-3-9-2-1-8-4/h4-5,8H,1-3H2/t4-/m0/s1

InChI Key

XLKUBUPJCAGGDP-BYPYZUCNSA-N

Isomeric SMILES

C1COC[C@H](N1)C(F)F

Canonical SMILES

C1COCC(N1)C(F)F

Origin of Product

United States

Preparation Methods

Substitution/Hydrolysis and Condensation/Cyclization Approach

A notable method involves a two-step process starting from alpha, beta-unsaturated esters bearing morpholinyl substituents and 2,2-difluoroacetyl halides:

  • Step 1: Substitution/Hydrolysis

    An alpha, beta-unsaturated ester with a morpholinyl group is dissolved in an organic solvent with an acid-binding agent. 2,2-Difluoroacetyl halide (fluoride or chloride) is added dropwise at low temperature (-15 to 0 °C), followed by alkali hydrolysis to form an alpha-difluoroacetyl intermediate.

  • Step 2: Condensation/Cyclization

    The intermediate is reacted with methylhydrazine aqueous solution at low temperature (-30 to -20 °C) in the presence of a catalyst such as sodium iodide or potassium iodide. After condensation, the reaction mixture is subjected to reduced pressure and temperature elevation to promote cyclization. Acidification and recrystallization yield the difluoromethyl-substituted product with high purity (>99.5%).

This method was exemplified in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid but is adaptable to morpholine derivatives by substituting the morpholinyl acrylate ester as a starting material. The process benefits from simple operation, readily available raw materials, and high yields with minimal isomer formation.

Morpholine-Mediated Defluorinative Cycloaddition

A transition-metal-free defluorinative cycloaddition method uses morpholine as a solvent and reagent to react gem-difluoroalkenes with organic azides, forming morpholine-substituted heterocycles. This approach involves the formation of an addition-elimination intermediate between morpholine and gem-difluoroalkenes, followed by cycloaddition to yield fully substituted morpholine derivatives.

While this method is primarily applied to 1,2,3-triazole synthesis, the underlying mechanism of morpholine addition to difluoromethyl-containing alkenes provides insight into potential routes for preparing difluoromethyl-substituted morpholines.

Reductive Amination for Morpholine Derivatives

Reductive amination is a convergent and efficient method for preparing morpholine compounds with various substituents, including fluorinated groups. The process involves reacting an aldehyde or ketone precursor bearing the difluoromethyl group with an amine (morpholine or substituted morpholine) in the presence of reducing agents such as sodium triacetoxyborohydride or borane complexes.

This one-step reductive amination avoids multiple steps and high-temperature cyclization, providing a practical route to chiral morpholine derivatives with fluorinated substituents. The choice of reducing agent and reaction conditions can be optimized to preserve stereochemistry and achieve high yields.

Optimized Cyclization Protocols in Polar Aprotic Solvents

Recent studies on morpholine derivative synthesis emphasize the importance of solvent and base choice. For example, using sodium bicarbonate as a base in dimethylformamide (DMF) at 60 °C for 24 hours, followed by careful purification steps (washing, drying, recrystallization), yields morpholine derivatives efficiently.

Attempts to replace DMF with greener solvents such as acetone, dimethyl carbonate, or acetonitrile were unsuccessful, indicating the critical role of solvent polarity and solubility in the cyclization step. Vacuum distillation of DMF at 40 °C after reaction completion helps remove residual solvent without ring opening or decomposition, improving yield and purity.

Method Key Reagents Conditions Yield (%) Notes
Substitution/Hydrolysis + Condensation/Cyclization 2,2-Difluoroacetyl halide, morpholinyl acrylate ester, methylhydrazine, NaI/KI catalyst Low temp (-30 to 0 °C), organic solvent, acid/base workup High (>90%) High purity, minimal isomers, scalable
Morpholine-Mediated Defluorinative Cycloaddition gem-Difluoroalkenes, organic azides, morpholine solvent Transition-metal-free, room temp Not specified Useful for heterocycle synthesis, mechanistic insight
Reductive Amination Difluoromethyl aldehyde/ketone, morpholine, sodium triacetoxyborohydride Mild, one-step Moderate to high Preserves stereochemistry, avoids multi-step cyclization
Cyclization in DMF with NaHCO3 base Morpholine derivatives, NaHCO3, DMF 60 °C, 24 h, purification by recrystallization 50-55% Solvent critical, vacuum distillation improves workup
  • The substitution/hydrolysis and condensation/cyclization method provides a robust route with high purity and yield, suitable for scale-up and industrial application.
  • Morpholine’s role as both reagent and solvent in defluorinative cycloaddition reactions opens avenues for novel synthetic pathways to difluoromethylated morpholine derivatives, though direct application to (S)-3-(Difluoromethyl)morpholine requires further development.
  • Reductive amination offers a convergent and stereoselective approach, especially valuable when chiral aldehyde or ketone precursors are available.
  • Solvent choice critically affects reaction efficiency and product stability; DMF remains preferred despite environmental concerns, with purification protocols optimized to minimize side reactions.

The preparation of this compound involves sophisticated synthetic strategies balancing reactivity, stereocontrol, and purity. The most authoritative and practical methods include low-temperature substitution/hydrolysis followed by condensation/cyclization with hydrazine derivatives, reductive amination of difluoromethylated carbonyl compounds, and emerging cycloaddition techniques leveraging morpholine’s nucleophilicity. Optimization of reaction conditions, catalysts, and purification steps is essential to achieve high yields and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Difluoromethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoromethyl ketones or aldehydes.

    Reduction: Reduction reactions can convert the difluoromethyl group to a difluoromethyl alcohol.

    Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include difluoromethyl halides, sulfonium salts, and various oxidizing and reducing agents. Reaction conditions often involve the use of catalysts, such as transition metal complexes, to facilitate the desired transformations .

Major Products

The major products formed from these reactions include difluoromethylated alcohols, ketones, aldehydes, and other functionalized derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Central Nervous System Drug Development

(S)-3-(Difluoromethyl)morpholine and its derivatives are increasingly recognized for their role in enhancing the pharmacological properties of central nervous system (CNS) drugs. The morpholine ring structure allows for improved blood-brain barrier permeability and optimized pharmacokinetic properties. For instance:

  • Potency Enhancement : Morpholine derivatives have been shown to enhance the potency of CNS-active compounds by facilitating interactions with specific molecular targets, such as serotonin receptors and sigma receptors .
  • Scaffold Functionality : The compound serves as a scaffold that positions appendages correctly, optimizing their interaction with biological targets .

Table 1: CNS Drug Candidates Containing Morpholine Derivatives

Compound NameTarget ReceptorApplication AreaKey Features
MR-309Sigma receptorCentral neuropathic painReduces expression of pain mediators
JNJ-10181457Histamine H3 receptorSchizophrenia, insomniaImproved CNS druggability
Compound 10D3 receptorParkinson's diseaseSelective agonist with high potency

Organic Synthesis Applications

2.1 Defluorinative Cycloaddition

Recent studies have demonstrated the utility of this compound in innovative organic synthesis techniques, particularly in cycloaddition reactions. For example:

  • Transition-Metal-Free Reactions : The compound has been employed as a solvent in defluorinative cycloaddition reactions involving gem-difluoroalkenes and organic azides. This method allows for the regioselective synthesis of morpholine-functionalized triazoles without the need for complex modifications .

Table 2: Summary of Cycloaddition Reactions Involving this compound

Reaction TypeReactantsProductsConditions
Defluorinative CycloadditionGem-difluoroalkenes + AzidesMorpholine-substituted triazolesSolvent: Morpholine

Case Studies

3.1 Case Study: CNS Drug Development

A notable case study involved the development of a morpholine-containing drug candidate aimed at treating central neuropathic pain. The compound MR-309 was designed to interact selectively with sigma receptors, leading to significant reductions in pain mediator expression in preclinical models. This study highlighted the importance of the morpholine moiety in enhancing drug efficacy and safety profiles .

3.2 Case Study: Organic Synthesis Innovation

In a pioneering study, researchers utilized this compound as a solvent for a new cycloaddition reaction that yielded fully decorated triazoles from gem-difluoroalkenes. This approach not only simplified the synthesis process but also improved the regioselectivity of the products, showcasing the compound's versatility in organic chemistry applications .

Mechanism of Action

The mechanism of action of (S)-3-(Difluoromethyl)morpholine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Fluorinated vs. Non-Fluorinated Morpholine Derivatives

The difluoromethyl group in (S)-3-(Difluoromethyl)morpholine significantly alters its properties compared to non-fluorinated analogs:

Property This compound 3-(Hydroxymethyl)morpholine 3-Methylmorpholine
Electron-withdrawing effect High (due to -CF₂H) Low (due to -CH₂OH) Moderate (due to -CH₃)
pKa (amine) ~6.8 (estimated) ~8.2 ~8.5
LogP (lipophilicity) 1.2–1.5 -0.3–0.2 0.5–0.8

Key Findings :

  • The difluoromethyl group reduces the basicity of the morpholine nitrogen (lower pKa) compared to hydroxymethyl or methyl substituents, enhancing bioavailability by decreasing protonation in physiological conditions .
  • Increased lipophilicity (logP) improves membrane permeability, a critical factor in drug design.

Comparison with Other Fluorinated Heterocycles

Thiomorpholine and Methylpiperazine Derivatives :

  • Thiomorpholine (oxygen replaced with sulfur) exhibits higher polarizability but lower metabolic stability due to sulfur's susceptibility to oxidation.
  • Methylpiperazine introduces an additional nitrogen, increasing basicity (pKa ~9.5) and altering binding modes in metal-ion interactions (e.g., Ag⁺) .

Fluorescein-Based Analogs :
In fluorescein derivatives, morpholine-substituted compounds show pH-dependent fluorescence quenching, whereas thiomorpholine and methylpiperazine analogs exhibit opposite trends. This suggests that electronic effects from substituents dictate binding and optical properties .

Substituent Effects: Difluoromethyl vs. Trifluoromethyl

Compounds with 2-difluoromethylphenyl groups (e.g., from ) are less lipophilic (logP ~1.0) compared to trifluoromethyl (-CF₃) analogs (logP ~1.8).

Example :

  • 1-(2-Difluoromethylphenyl)methyl derivatives show moderate CYP450 inhibition, while 1-(2-Trifluoromethylphenyl)methyl analogs exhibit stronger inhibition due to increased hydrophobicity .

Stereochemical and Conformational Impact

The (S)-configuration of this compound is critical for chiral recognition in biological systems. For instance, in protein-ligand docking, the difluoromethyl group stabilizes specific conformations through stereoelectronic effects (e.g., gauche effects), which are absent in racemic or non-fluorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.